Methyl 3-((2,4-difluorophenyl)thio)acrylate
Description
Methyl 3-((2,4-difluorophenyl)thio)acrylate is an α,β-unsaturated thioester featuring a 2,4-difluorophenylthio group at the β-position of the acrylate moiety. The compound’s structure combines electron-withdrawing fluorine atoms on the aromatic ring with a sulfur-linked acrylate system, which may confer unique reactivity and physicochemical properties.
Properties
IUPAC Name |
methyl (E)-3-(2,4-difluorophenyl)sulfanylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2S/c1-14-10(13)4-5-15-9-3-2-7(11)6-8(9)12/h2-6H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPLLNYZRXALFU-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CSC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/SC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-((2,4-difluorophenyl)thio)acrylate can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorothiophenol with methyl acrylate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the thiol group, which then undergoes nucleophilic addition to the acrylate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2,4-difluorophenyl)thio)acrylate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the difluorophenyl group.
Scientific Research Applications
Methyl 3-((2,4-difluorophenyl)thio)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 3-((2,4-difluorophenyl)thio)acrylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluorophenyl group can enhance its binding affinity to certain molecular targets, while the thioacrylate moiety may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares Methyl 3-((2,4-difluorophenyl)thio)acrylate with structurally related acrylates and thioacrylates:
*Calculated based on molecular formula C₁₀H₇F₂O₂S.
†Calculated from C₁₂H₈Cl₂F₃O₂S.
‡From crystallographic data in .
Key Observations:
- Bioactivity: Methyl 3-[(4-chlorophenyl)thio]propanoate demonstrates antimicrobial activity, suggesting that fluorinated analogs like the target compound may also exhibit bioactivity, though this remains untested .
- Stereoselectivity: Organocatalyzed sulfa-Michael additions (e.g., in ) achieve moderate enantiomeric excess (73% ee for related thioacrylates), highlighting the influence of substituents on reaction outcomes .
Physicochemical and Spectral Properties
- NMR Data: Related compounds (e.g., ) show distinct ¹H and ¹⁹F NMR shifts for fluorinated thioacrylate systems, with ¹⁹F signals near -110 ppm for 2,4-difluoro substituents .
- Thermal Stability: Fluorinated thioacrylates are typically stable below 150°C, similar to chlorinated analogs, but may degrade faster than ether-linked derivatives due to weaker C-S bonds .
Biological Activity
Methyl 3-((2,4-difluorophenyl)thio)acrylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structure-activity relationships (SAR), and biological evaluations, drawing from diverse sources.
Synthesis and Structural Overview
This compound can be synthesized through various methods involving the reaction of thiophenol derivatives with acrylate esters. The introduction of the 2,4-difluorophenyl group is crucial for enhancing the biological activity of the compound. The synthesis typically involves:
- Formation of the Thioether : Reacting methyl acrylate with 2,4-difluorothiophenol in the presence of a base.
- Purification : Utilizing column chromatography to isolate the desired product.
This compound's structure features a methyl ester group and a thioether linkage, which are essential for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (LNCaP) cancer cells. The mechanism appears to involve:
- Induction of Apoptosis : Flow cytometry analysis indicated increased apoptotic cell populations upon treatment with the compound.
- Cell Cycle Arrest : The compound was shown to induce G1 phase arrest in treated cells, leading to reduced proliferation rates.
Table 1 summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| LNCaP | 20 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It exhibits effective inhibition against both Gram-positive and Gram-negative bacteria. Notably:
- Staphylococcus aureus : The compound showed significant activity with a minimum inhibitory concentration (MIC) of 12.5 µg/mL.
- Escherichia coli : Similar efficacy was observed with an MIC of 15 µg/mL.
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. Modifications to the thiophenol moiety or alterations in the fluorine substitution pattern can significantly impact potency.
- Fluorine Substitution : The presence of fluorine atoms in the para position enhances hydrophobic interactions within biological targets.
- Thioether Linkage : This functional group plays a crucial role in the compound's ability to interact with cellular pathways involved in apoptosis and cell cycle regulation.
Case Studies
Several case studies have been conducted to further explore the biological implications of this compound:
- Case Study 1 : A study involving MCF-7 cells treated with varying concentrations revealed a dose-dependent increase in apoptosis markers such as caspase activation.
- Case Study 2 : In vivo studies on murine models showed that administration of the compound led to significant tumor regression without notable toxicity, indicating a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
